Tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate
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Overview
Description
Tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate involves the reaction of 2-amino-4-nitrobenzoic acid tert-butyl ester with 4-methyl-1-piperazine . The reaction typically takes place in an ether solution, where the mixture is heated and 4-methyl-1-piperazine is added slowly. After the reaction is complete, the product is obtained through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-propanyl 2-amino-4-(4-methyl-1-piperazinyl)benzoate
- Benzoic acid, 2-amino-4-(4-methyl-1-piperazinyl)-, 1,1-dimethylethyl ester
Uniqueness
Tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group and piperazine ring contribute to its stability and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H25N3O2 |
---|---|
Molecular Weight |
291.39 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-(4-methylpiperazin-1-yl)benzoate |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)13-11-12(5-6-14(13)17)19-9-7-18(4)8-10-19/h5-6,11H,7-10,17H2,1-4H3 |
InChI Key |
PEZOMNJHOIFLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N |
Origin of Product |
United States |
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